1-(2,4-Difluorophenyl)pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Difluorophenyl)pentan-2-one is an organic compound with the molecular formula C11H12F2O It is characterized by the presence of a difluorophenyl group attached to a pentan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,4-Difluorophenyl)pentan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2,4-difluorobenzoyl chloride reacts with pentan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another method involves the use of Grignard reagents. In this approach, 2,4-difluorobenzyl bromide reacts with a Grignard reagent derived from pentan-2-one, followed by hydrolysis to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2,4-difluorobenzoic acid or 2,4-difluorobenzaldehyde.
Reduction: 1-(2,4-difluorophenyl)pentan-2-ol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
1-(2,4-Difluorophenyl)pentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)pentan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorophenyl group can enhance binding affinity and specificity, while the ketone group may participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Difluorophenyl)pentan-2-one
- 1-(3,4-Difluorophenyl)pentan-2-one
- 1-(2,4-Dichlorophenyl)pentan-2-one
Uniqueness
1-(2,4-Difluorophenyl)pentan-2-one is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to other difluorophenyl derivatives, this compound may exhibit distinct properties in terms of stability, solubility, and interaction with biological targets.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)pentan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O/c1-2-3-10(14)6-8-4-5-9(12)7-11(8)13/h4-5,7H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIQAUVWEXCINW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.